LH846
LH846
Potent, selective CK1δ inhibitor (IC50 values are 0.29, 1.3 and 2.5 μM for CK1δ, ε and α, respectively). Induces period lengthening of the circadian rhythm in U2OS cells.
LH 846 is a benzothiazole analog that selectively inhibits casein kinase (CK) 1δ (IC50 = 290 nM). It inhibits CK1ε and CK1α at much higher concentrations (IC50s = 1.3 and 2.5 μM, respectively) but does not inhibit CK2.1 LH 846 has been shown to inhibit CK1δ-dependent phosphorylation and degradation of PER1 protein and to lengthen the circadian period in U2OS cells.
LH846 is a selective inhibitor of casein kinase. IC50 values of LH846 are 290 nM, 1.3 μM and 2.5 μM for CK1δ, ε and α). LH 846 has been shown to inhibit CK1δ-dependent phosphorylation and degradation of PER1 protein and to lengthen the circadian period in U2OS cells.
LH 846 is a benzothiazole analog that selectively inhibits casein kinase (CK) 1δ (IC50 = 290 nM). It inhibits CK1ε and CK1α at much higher concentrations (IC50s = 1.3 and 2.5 μM, respectively) but does not inhibit CK2.1 LH 846 has been shown to inhibit CK1δ-dependent phosphorylation and degradation of PER1 protein and to lengthen the circadian period in U2OS cells.
LH846 is a selective inhibitor of casein kinase. IC50 values of LH846 are 290 nM, 1.3 μM and 2.5 μM for CK1δ, ε and α). LH 846 has been shown to inhibit CK1δ-dependent phosphorylation and degradation of PER1 protein and to lengthen the circadian period in U2OS cells.
Brand Name:
Vulcanchem
CAS No.:
639052-78-1
VCID:
VC0533075
InChI:
InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20)
SMILES:
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3
Molecular Formula:
C16H13ClN2OS
Molecular Weight:
316.8 g/mol
LH846
CAS No.: 639052-78-1
Cat. No.: VC0533075
Molecular Formula: C16H13ClN2OS
Molecular Weight: 316.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective CK1δ inhibitor (IC50 values are 0.29, 1.3 and 2.5 μM for CK1δ, ε and α, respectively). Induces period lengthening of the circadian rhythm in U2OS cells. LH 846 is a benzothiazole analog that selectively inhibits casein kinase (CK) 1δ (IC50 = 290 nM). It inhibits CK1ε and CK1α at much higher concentrations (IC50s = 1.3 and 2.5 μM, respectively) but does not inhibit CK2.1 LH 846 has been shown to inhibit CK1δ-dependent phosphorylation and degradation of PER1 protein and to lengthen the circadian period in U2OS cells. LH846 is a selective inhibitor of casein kinase. IC50 values of LH846 are 290 nM, 1.3 μM and 2.5 μM for CK1δ, ε and α). LH 846 has been shown to inhibit CK1δ-dependent phosphorylation and degradation of PER1 protein and to lengthen the circadian period in U2OS cells. |
|---|---|
| CAS No. | 639052-78-1 |
| Molecular Formula | C16H13ClN2OS |
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20) |
| Standard InChI Key | DYHAMRNAHTWYKY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3 |
| Appearance | Yellow solid powder |
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